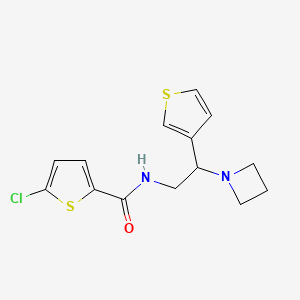
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including azetidine, thiophene, and chlorothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine and thiophene derivatives. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the interaction of thiophene derivatives with biological targets. It can also serve as a probe to investigate cellular processes.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The azetidine and thiophene moieties may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-(azetidin-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorothiophene-2-carboxamide
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorothiophene-2-carboxamide
Uniqueness: N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the azetidine group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c15-13-3-2-12(20-13)14(18)16-8-11(17-5-1-6-17)10-4-7-19-9-10/h2-4,7,9,11H,1,5-6,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYLQMZHTVIIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
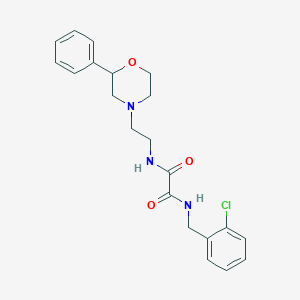
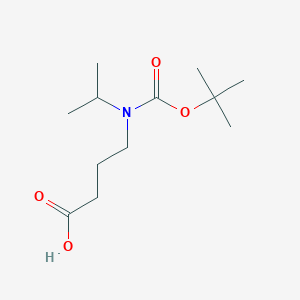
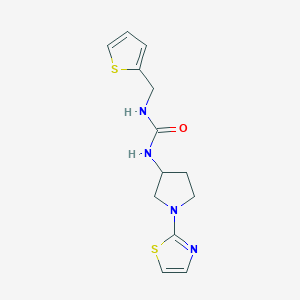
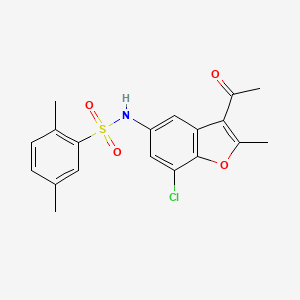

![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2864130.png)
![4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2864131.png)


![2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid](/img/structure/B2864135.png)
![1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate](/img/structure/B2864137.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2864138.png)
![Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2864140.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2864141.png)
